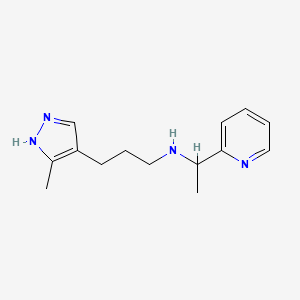![molecular formula C16H15BrN2O2 B7590118 N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide](/img/structure/B7590118.png)
N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 11-7082 and is a potent inhibitor of the NF-kappaB pathway, which is a critical signaling pathway involved in inflammation, immunity, and cell survival.
Mechanism of Action
The mechanism of action of N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide involves the inhibition of the NF-kappaB pathway. This compound specifically inhibits the activation of the IKK complex, which is a critical upstream regulator of the NF-kappaB pathway. By inhibiting the activation of the IKK complex, N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide effectively blocks the activation of the NF-kappaB pathway, leading to reduced inflammation, improved immune response, and increased cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide have been extensively studied in various in vitro and in vivo models. Inhibition of the NF-kappaB pathway by this compound has been shown to reduce inflammation, improve immune response, and induce cell death in cancer cells. Additionally, this compound has been shown to have anti-angiogenic effects, which may contribute to its potential anti-cancer activity.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide in lab experiments is its potent inhibitory activity against the NF-kappaB pathway. This compound has been extensively studied in various in vitro and in vivo models and has shown promising results in reducing inflammation, improving immune response, and inducing cell death in cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide. One of the most promising applications of this compound is its potential use in cancer therapy. Further research is needed to investigate the anti-cancer activity of this compound and its potential use in combination with other anti-cancer drugs. Additionally, there is a need for further research to investigate the potential applications of this compound in other fields, such as autoimmune disorders and inflammatory diseases. Finally, the development of more potent and selective inhibitors of the NF-kappaB pathway may provide new avenues for the treatment of various diseases.
Synthesis Methods
The synthesis of N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide involves the reaction of 5-bromo-2-methylbenzoic acid with 2-(2-amino-2-oxoethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide.
Scientific Research Applications
N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as an inhibitor of the NF-kappaB pathway. NF-kappaB is a critical signaling pathway that is involved in inflammation, immunity, and cell survival. Inhibition of this pathway has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-6-7-12(17)9-13(10)16(21)19-14-5-3-2-4-11(14)8-15(18)20/h2-7,9H,8H2,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFVGYFLFHQHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7590036.png)

![[3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol](/img/structure/B7590062.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7590077.png)
![5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590084.png)
![2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide](/img/structure/B7590090.png)
![5-[(4-Methoxypiperidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590098.png)
![4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7590106.png)

![5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590115.png)
![N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline](/img/structure/B7590116.png)
![2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)
![5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590137.png)
![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)